molecular formula C25H24N2OS B4014865 11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B4014865
M. Wt: 400.5 g/mol
InChI Key: VNYYPZFJRIALTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-ones typically involves the cyclization of precursor molecules. For example, 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones have been synthesized through dehydrative cyclization using polyphosphoric acid (Matsuo et al., 1986). Another method involves the condensation and cyclization of specific substituted benzaldehydes with cyclohexenone derivatives, leading to various substituted phenyl dibenzo[b,e][1,4]diazepin-1-ones (Cortéas et al., 2004).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones, including the compound of interest, is corroborated through various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS). These techniques confirm the complex cyclic structure and substitution patterns of these compounds (Cortéas et al., 2002).

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones participate in various chemical reactions, including but not limited to alkylation, acetylation, and nitrosation, which modify their chemical properties and potentially their biological activity (Chechina et al., 2015). These reactions are crucial for the further functionalization of the core structure.

Physical Properties Analysis

While specific details on the physical properties of 11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are scarce, related compounds in this class generally possess solid-state characteristics at room temperature and demonstrate varying solubilities in organic solvents. Their physical form, solubility, and melting points are typically characterized using techniques like X-ray crystallography and differential scanning calorimetry (DSC) (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties of dibenzo[b,e][1,4]diazepin-1-ones include their reactivity towards various chemical reagents and conditions. These compounds have been studied for their potential as chemosensors due to their ability to form complexes with metal cations and exhibit fluorescence upon complexation (Tolpygin et al., 2012). Additionally, their electronic and molecular structure allows for interesting rearrangements and reactions under specific conditions, further illustrating their complex chemical behavior (Ramírez-G. et al., 1999).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-15-9-10-16(2)18(12-15)25-24-21(26-19-6-3-4-7-20(19)27-25)13-17(14-22(24)28)23-8-5-11-29-23/h3-12,17,25-27H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYYPZFJRIALTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-(2,5-dimethylphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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